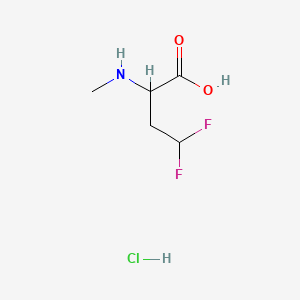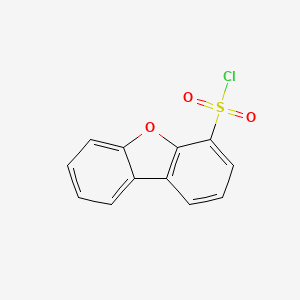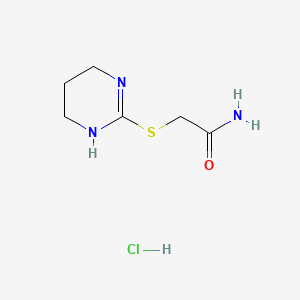![molecular formula C9H23Cl2N3O2S B13470207 N-[1-(2-aminoethyl)piperidin-4-yl]ethane-1-sulfonamide dihydrochloride](/img/structure/B13470207.png)
N-[1-(2-aminoethyl)piperidin-4-yl]ethane-1-sulfonamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-aminoethyl)piperidin-4-yl]ethane-1-sulfonamide dihydrochloride is a chemical compound with the molecular formula C9H23Cl2N3O2S It is a derivative of piperidine, a heterocyclic amine, and contains both amino and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-aminoethyl)piperidin-4-yl]ethane-1-sulfonamide dihydrochloride typically involves the reaction of piperidine derivatives with sulfonamide precursors. One common method includes the following steps:
Starting Material: The synthesis begins with 1-(2-aminoethyl)piperidine.
Sulfonamide Formation: The amino group of 1-(2-aminoethyl)piperidine reacts with ethanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.
Purification: The intermediate is purified through recrystallization or chromatography.
Formation of Dihydrochloride Salt: The purified sulfonamide is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-aminoethyl)piperidin-4-yl]ethane-1-sulfonamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino and sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
N-[1-(2-aminoethyl)piperidin-4-yl]ethane-1-sulfonamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions with proteins.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-aminoethyl)piperidin-4-yl]ethane-1-sulfonamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-aminoethyl)piperidine: A precursor in the synthesis of the target compound.
N-(2-aminoethyl)piperidine: Another piperidine derivative with similar functional groups.
4-(2-aminoethyl)piperidine: A structural isomer with different substitution patterns.
Uniqueness
N-[1-(2-aminoethyl)piperidin-4-yl]ethane-1-sulfonamide dihydrochloride is unique due to the presence of both amino and sulfonamide groups, which confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with molecular targets, making it valuable in various research applications.
Properties
Molecular Formula |
C9H23Cl2N3O2S |
|---|---|
Molecular Weight |
308.27 g/mol |
IUPAC Name |
N-[1-(2-aminoethyl)piperidin-4-yl]ethanesulfonamide;dihydrochloride |
InChI |
InChI=1S/C9H21N3O2S.2ClH/c1-2-15(13,14)11-9-3-6-12(7-4-9)8-5-10;;/h9,11H,2-8,10H2,1H3;2*1H |
InChI Key |
KDSIDZCTXRTGAX-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1CCN(CC1)CCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Cyanomethyl)-4-fluorophenyl]boronic acid](/img/structure/B13470125.png)


![Methyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13470147.png)
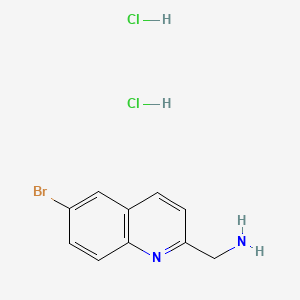
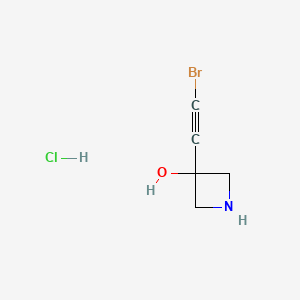
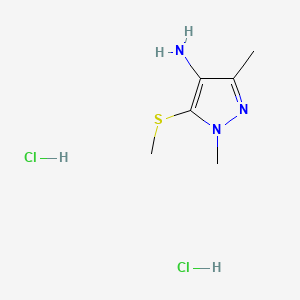

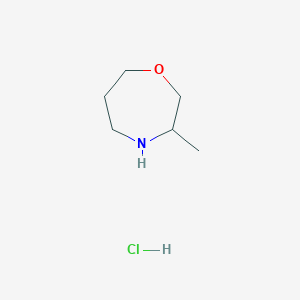
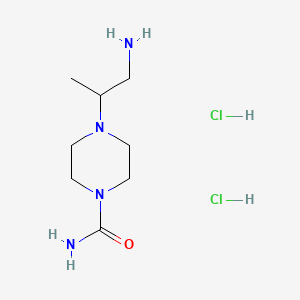
![1-(5-cyano-2,4-difluorophenyl)-3-{2-[3-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,2,4-triazol-1-yl]ethyl}urea](/img/structure/B13470182.png)
